2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid
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Overview
Description
2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid is a complex organic compound characterized by the presence of a tetrahydrofuran ring, a trifluoromethyl group, and a succinamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as 1,4-dihydroxybutane, under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide in the presence of a base.
Formation of the Succinamic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The succinamic acid moiety can be reduced to form a succinimide derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a lactone derivative.
Reduction: Formation of a succinimide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The succinamic acid moiety can form hydrogen bonds with target proteins, potentially inhibiting their function. The tetrahydrofuran ring can provide structural stability and influence the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tetrahydro-furan-2-yl)-N-(3-chlorophenyl)-succinamic acid
- 2-(Tetrahydro-furan-2-yl)-N-(3-methylphenyl)-succinamic acid
- 2-(Tetrahydro-furan-2-yl)-N-(3-nitrophenyl)-succinamic acid
Uniqueness
2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
4-oxo-2-(oxolan-2-yl)-4-[3-(trifluoromethyl)anilino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)9-3-1-4-10(7-9)19-13(20)8-11(14(21)22)12-5-2-6-23-12/h1,3-4,7,11-12H,2,5-6,8H2,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAHLUJFRZDFHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349518 |
Source
|
Record name | SMR000010370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330951-09-2 |
Source
|
Record name | SMR000010370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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